molecular formula C21H33N3O3 B3685861 N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide CAS No. 6562-42-1

N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide

Cat. No.: B3685861
CAS No.: 6562-42-1
M. Wt: 375.5 g/mol
InChI Key: XLJIKAANBALQJD-UHFFFAOYSA-N
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Description

“N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-diaminobenzoic acid and 3-methylbutyric acid.

    Amidation Reaction: The first step involves the amidation of 3,5-diaminobenzoic acid with 3-methylbutyric acid to form the intermediate 3,5-bis-(3-methylbutyrylamino)-benzoic acid.

    N-t-butylation: The final step involves the N-t-butylation of the intermediate using t-butyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide or benzene ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

“N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide” may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of “N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-t-butyl-3,5-diaminobenzamide: A related compound with similar structural features.

    3,5-bis-(3-methylbutyrylamino)-benzoic acid: An intermediate in the synthesis of the target compound.

Uniqueness

“N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide” is unique due to its specific substitution pattern and the presence of both t-butyl and 3-methylbutyrylamino groups. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-3,5-bis(3-methylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-13(2)8-18(25)22-16-10-15(20(27)24-21(5,6)7)11-17(12-16)23-19(26)9-14(3)4/h10-14H,8-9H2,1-7H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJIKAANBALQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC(=C1)C(=O)NC(C)(C)C)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361858
Record name STK299624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-42-1
Record name STK299624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from 0.50 g (2.41 mmol) of 3,5-diamino-N-t-butyl-benzamide, 0.68 g (5.64 mmol) of 3-methylbutyric acid chloride, 30 ml of NMP, 5 ml of pyridine and 0.1 g of LiCl according to Method A.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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